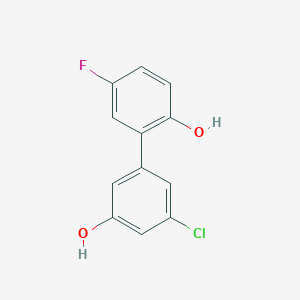
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% (4-FTCP) is a highly reactive aromatic compound used in a variety of scientific research applications. 4-FTCP has a wide range of potential uses in the field of organic synthesis, due to its unique reactivity and structure. 4-FTCP is a precursor to a variety of organic compounds, and can be used in the synthesis of a wide range of materials. It is also used in the production of a variety of pharmaceuticals, as well as in the development of new drugs.
科学研究应用
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new drugs, and the production of a variety of pharmaceuticals. It is also used in the synthesis of a variety of materials, such as polymers, nanomaterials, and other materials. In addition, 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents.
作用机制
The mechanism of action of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a variety of reactions. The intermediate compound is believed to be a quinone, which is then converted to a variety of other compounds, such as aldehydes, ketones, alcohols, and other compounds. These compounds can then undergo a variety of reactions, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% are not fully understood, but it is believed to have a variety of effects on the body. It is believed to be an inhibitor of enzymes, which can lead to a variety of physiological effects, such as an increase in blood pressure, an increase in heart rate, and a decrease in appetite. It is also believed to have an effect on the central nervous system, and may be involved in the regulation of mood, sleep, and appetite.
实验室实验的优点和局限性
The advantages of using 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% in laboratory experiments include its high reactivity and its ability to be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. The main limitation of using 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% in laboratory experiments is its toxicity. 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is considered to be a toxic substance, and should be handled with caution.
未来方向
The potential future directions for 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the development of new drugs. In addition, further research is needed to explore the potential of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% as a therapeutic agent, as well as its potential uses in the production of a variety of materials. It is also possible that 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% could be used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Finally, further research is needed to explore the potential of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% as a precursor to a variety of organic compounds.
合成方法
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% can be synthesized using a variety of methods, including direct synthesis and condensation reactions. The direct synthesis method involves the direct reaction of 2-chlorophenol and formylthiophen-4-yl bromide in a suitable solvent, such as acetonitrile, at a temperature of approximately 70°C. The condensation reaction involves the reaction of 2-chlorophenol and formylthiophen-4-yl bromide in the presence of a suitable catalyst, such as sodium hydroxide, at a temperature of approximately 70°C.
属性
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-4-7(1-2-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTYXIOWQYGJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685918 |
Source


|
| Record name | 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261982-49-3 |
Source


|
| Record name | 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














